2-Chloro-5-ethyl-1,3,4-thiadiazole
Description
Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles in Contemporary Chemical Research
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique chemical properties and versatile biological activities. granthaalayahpublication.orgresearchgate.netisres.org The presence of heteroatoms allows for enhanced membrane permeability and the ability to act as hydrogen bond acceptors, making these compounds pharmacologically significant. isres.org
In contemporary chemical research, 1,3,4-thiadiazole derivatives are recognized as privileged scaffolds for the development of new therapeutic agents. mdpi.comnih.govresearchgate.net They exhibit a vast array of pharmacological activities, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, antiviral, antitubercular, and anticonvulsant properties. mdpi.comresearchgate.netrsc.orgajprd.com The versatility of the 1,3,4-thiadiazole core allows for extensive structural modifications, enabling chemists to fine-tune the biological and pharmacological profiles of the resulting molecules. researchgate.netmdpi.com Common synthetic routes to these compounds involve the cyclization of linear precursors such as thiosemicarbazides or the transformation of 1,3,4-oxadiazoles. researchgate.netsbq.org.br The molecular targets for these compounds are diverse and include enzymes like carbonic anhydrase, cyclooxygenase (COX), and various kinases. researchgate.netnih.gov
Significance of 2-Chloro-5-ethyl-1,3,4-thiadiazole within the Thiadiazole Class
Within the extensive family of thiadiazoles, this compound (CAS No. 71859-81-9) emerges as a compound of specific interest. biosynth.com Its significance is twofold, stemming from its documented biological activities and its utility as a synthetic intermediate.
It has been identified as a volatile organic compound present in the headspace of certain crops and soils and is known to be a metabolite produced by some fungi and bacteria. biosynth.com Research has demonstrated its potential as a bioactive agent. Specifically, it has shown inhibitory activity against the fungi Erysiphe cichoracearum and Fusarium oxysporum f. sp. lycopersici. biosynth.com Furthermore, it has exhibited anti-inflammatory properties in murine models, which are attributed to its capacity to suppress the production of prostaglandins. biosynth.com
From a synthetic chemistry perspective, the chloro-substituent at the 2-position of the thiadiazole ring is particularly important. Halogenated heterocyclic compounds are valuable precursors in organic synthesis. The chlorine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the strategic introduction of a wide variety of functional groups, making this compound a key building block for the synthesis of more complex, disubstituted 1,3,4-thiadiazole derivatives with potentially enhanced or novel pharmacological profiles. nih.gov
Scope and Research Objectives Pertaining to this compound
The current understanding of this compound delineates clear objectives for future research. The primary scope of investigation revolves around leveraging its unique structural and biological attributes.
Key research objectives include:
Synthetic Elaboration: Utilizing the reactive chloro-group to synthesize novel series of 2,5-disubstituted 1,3,4-thiadiazole derivatives. This involves exploring a range of nucleophilic substitution reactions to introduce diverse moieties, aiming to develop compounds with tailored biological activities.
Pharmacological Exploration: Conducting in-depth investigations into its documented anti-inflammatory and antifungal properties. biosynth.com This includes elucidating the mechanisms of action, determining the structure-activity relationships, and evaluating its potential as a lead compound for the development of new therapeutic agents.
Natural Product Chemistry: Further exploring its role as a natural metabolite. biosynth.com Research in this area would focus on identifying other organisms that produce this compound, understanding its biosynthetic pathway, and determining its ecological function as a volatile organic compound.
These research avenues position this compound as a molecule with considerable potential for advancements in both synthetic and medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 71859-81-9 | biosynth.com |
| Molecular Formula | C₄H₅ClN₂S | biosynth.compharmaffiliates.com |
| Molecular Weight | 148.61 g/mol | biosynth.compharmaffiliates.com |
| SMILES | CCC1=NN=C(S1)Cl | biosynth.com |
| InChI Key | UHOKROAAKKMQQX-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Overview of Biological Activities of the 1,3,4-Thiadiazole Class
| Biological Activity | Description | Source(s) |
| Antimicrobial | Effective against various bacterial and fungal strains, including resistant pathogens. | researchgate.netrsc.orgdovepress.com |
| Anticancer | Shows cytotoxic effects against various human cancer cell lines. | mdpi.comnih.govnih.gov |
| Anti-inflammatory | Can inhibit inflammatory pathways, often by targeting enzymes like COX. | researchgate.netresearchgate.net |
| Anticonvulsant | Demonstrates activity in models of epilepsy, affecting the central nervous system. | mdpi.comnih.gov |
| Antitubercular | Active against Mycobacterium tuberculosis, including multidrug-resistant strains. | ajprd.comacs.org |
| Antiviral | Shows inhibitory activity against various viruses, including HIV. | mdpi.com |
| Diuretic | Some derivatives are established diuretic agents. | mdpi.comresearchgate.net |
Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-ethyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNMUKPUZKTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291457 | |
| Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71859-81-9 | |
| Record name | 71859-81-9 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-ethyl-1,3,4-thiadiazole | |
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Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole
The synthesis of this compound is predicated on the initial construction of the core 1,3,4-thiadiazole (B1197879) ring, followed by or concurrent with the introduction of the chloro and ethyl substituents.
The formation of the 1,3,4-thiadiazole ring is a well-documented area of heterocyclic chemistry, with several reliable methods being widely employed. A predominant strategy involves the cyclization of thiosemicarbazide (B42300) or its derivatives. sbq.org.brnih.gov This can be accomplished by acylating the thiosemicarbazide and subsequently inducing dehydration with reagents such as sulfuric acid, polyphosphoric acid, or phosphorus halides. nih.gov
Another major pathway begins with acylhydrazines, which are reacted with various sulfur-containing reagents. sbq.org.br Common reagents for this transformation include carbon disulfide (CS₂), isothiocyanates, or dithiocarbamates. sbq.org.br These reactions often proceed in two steps, where a thiosemicarbazide or dithiocarbazide intermediate is first formed and then cyclized. sbq.org.br More streamlined one-pot procedures have also been developed, for instance, using carboxylic acids, hydrazides, and phosphorus-based reagents. sbq.org.br
Additional methods include the thionation of N,N'-diacylhydrazines with Lawesson's reagent and the iodine-mediated oxidative cyclization of thiosemicarbazides with aldehydes, which provides a metal-free synthetic route. organic-chemistry.org A summary of these conventional routes is presented in Table 1.
Table 1: Conventional Synthetic Routes for the 1,3,4-Thiadiazole Core
| Starting Materials | Key Reagents | Brief Description | Citations |
|---|---|---|---|
| Thiosemicarbazide & Acylating Agent | H₂SO₄, PPA, or PX₃ | Acylation of thiosemicarbazide followed by acid-catalyzed cyclodehydration. | nih.gov |
| Acylhydrazine & Sulfur Reagent | CS₂, Isothiocyanates | Formation of a thiosemicarbazide intermediate, followed by cyclization. | sbq.org.br |
| Carboxylic Acid & Thiosemicarbazide | POCl₃ | Cyclodehydration to form 2-amino-5-substituted-1,3,4-thiadiazoles. | mdpi.com |
| N,N'-Diacylhydrazine | Lawesson's Reagent | Thionation and subsequent cyclization to form the thiadiazole ring. | organic-chemistry.org |
The introduction of the ethyl group at the C-5 position and the chloro group at the C-2 position is achieved through the careful selection of precursors and reagents.
Ethylation : The ethyl substituent is typically incorporated from the outset of the synthesis. This involves using a carboxylic acid or its derivative that contains the required carbon chain. For the synthesis of a 5-ethyl derivative, propanoic acid or a propionyl precursor would be reacted with a suitable partner like thiosemicarbazide.
Chlorination : The chloro group at the C-2 position is generally introduced onto a pre-formed 1,3,4-thiadiazole ring. A common precursor is a 2-amino-5-ethyl-1,3,4-thiadiazole (B82430). The amino group can be converted to a chloro substituent via a Sandmeyer-type reaction, which involves diazotization with a nitrite (B80452) source in the presence of hydrochloric acid, followed by decomposition with a copper(I) chloride catalyst. Alternatively, a 2-hydroxy or 2-mercapto-5-ethyl-1,3,4-thiadiazole can serve as a precursor, with the hydroxyl or thiol group being replaced by chlorine using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Modern synthetic chemistry has increasingly adopted advanced techniques to improve reaction efficiency, and the synthesis of 1,3,4-thiadiazoles is no exception. Microwave-assisted synthesis (MAS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, from hours or days to mere minutes, along with improved yields. researchgate.net
While a specific microwave-assisted synthesis for this compound is not detailed in the surveyed literature, the application of MAS to analogous structures is widespread. For example, MAS has been successfully used for the synthesis of various 1,3,4-thiadiazole derivatives, including Schiff bases, β-lactams, and fused heterocyclic systems like triazolothiadiazoles. researchgate.netaip.orgscielo.br Solvent-free microwave irradiation has also been employed to prepare 2,5-diaryl-1,3,4-thiadiazoles, highlighting the technique's alignment with the principles of green chemistry. nih.gov These examples strongly suggest that MAS is a highly viable and advantageous method for the rapid and efficient production of this compound.
Functionalization and Derivatization Reactions of this compound
The presence of a chloro substituent at the C-2 position renders this compound a valuable intermediate for further chemical modification. The electron-withdrawing nature of the two ring nitrogen atoms makes the C-2 carbon electron-deficient and thus highly susceptible to nucleophilic attack. nih.gov
The chlorine atom at the C-2 position is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. nih.gov This reactivity makes halogenated 1,3,4-thiadiazoles key building blocks for creating diverse libraries of substituted thiadiazole compounds. nih.gov
The reaction of 2-chloro-1,3,4-thiadiazoles with nitrogen-based nucleophiles, particularly amines, is a cornerstone of their functionalization. Studies have shown that chloro-thiadiazole intermediates react efficiently with various amine nucleophiles to yield N-substituted derivatives.
For instance, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to react with different piperazine (B1678402) derivatives. nih.gov In these reactions, the piperazine nitrogen acts as the nucleophile, displacing the chloride on a related chloroacetamide intermediate to form a new carbon-nitrogen bond. nih.govnih.gov These substitutions are typically carried out in a suitable solvent like acetone (B3395972) or benzene, often in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.govnih.gov Table 2 provides examples of such nucleophilic substitution reactions.
Table 2: Examples of Nucleophilic Substitution on 2-Chloro-Thiadiazole Derivatives
| Thiadiazole Substrate | Nucleophile | Reaction Conditions | Product Type | Citations |
|---|---|---|---|---|
| 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Piperazine derivatives | Acetone, K₂CO₃, 25°C | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives | nih.gov |
| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Substituted piperazines | Dry Benzene, Triethylamine (TEA), Reflux | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives | nih.gov |
While reactions with amides as nucleophiles are less commonly reported in the specific context of this compound, the underlying principle of nucleophilic aromatic substitution suggests that deprotonated amides could also serve as effective nucleophiles to displace the C-2 chloro group under appropriate basic conditions.
Nucleophilic Substitution Reactions at the C-2 Chloro Position
Reactions with Oxygen and Sulfur Nucleophiles
The chlorine atom at the C-2 position of the 1,3,4-thiadiazole ring is readily displaced by various nucleophiles, a common feature of halogenated 1,3,4-thiadiazoles. sci-hub.stnih.gov This susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of oxygen and sulfur-based functional groups, leading to a diverse range of derivatives.
Oxygen Nucleophiles: While specific examples with this compound are not extensively documented, the general reactivity of 2-chloro-1,3,4-thiadiazoles suggests that reactions with oxygen nucleophiles, such as alkoxides and phenoxides, are feasible. For instance, the reaction of 2-chloro-1,3,4-thiadiazole (B1282063) derivatives with sodium methoxide (B1231860) in methanol (B129727) has been shown to yield the corresponding 2-methoxy-1,3,4-thiadiazole. This transformation typically proceeds under basic conditions, where the alkoxide acts as the nucleophile, attacking the electron-deficient C-2 carbon and displacing the chloride ion.
Sulfur Nucleophiles: The reaction of 2-chloro-1,3,4-thiadiazoles with sulfur nucleophiles is a well-established method for the synthesis of various sulfur-containing derivatives. A notable example is the reaction with thiourea (B124793) in refluxing ethanol, which affords the corresponding 2-mercapto-1,3,4-thiadiazole. connectjournals.com This reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the C-2 carbon of the thiadiazole ring, followed by the elimination of hydrogen chloride. Similarly, reactions with thiols (mercaptans) in the presence of a base would be expected to yield 2-alkylthio or 2-arylthio derivatives.
The following table summarizes the expected products from the reaction of this compound with representative oxygen and sulfur nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (NaOCH₃) | 2-Ethyl-5-methoxy-1,3,4-thiadiazole |
| Phenoxide | Sodium phenoxide (NaOPh) | 2-Ethyl-5-phenoxy-1,3,4-thiadiazole |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Ethyl-5-(phenylthio)-1,3,4-thiadiazole |
| Thiourea | Thiourea (H₂NCSNH₂) | 5-Ethyl-1,3,4-thiadiazole-2-thiol |
Cross-Coupling Reactions for C-2 Diversification (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds and the diversification of heterocyclic scaffolds. doaj.orgnih.gov While specific applications to this compound are not widely reported, the successful coupling of other chloro-substituted thiadiazoles and related heterocycles provides strong evidence for its feasibility. nih.govnih.gov
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For this compound, this would involve the reaction of the C-2 chlorine atom with an aryl or vinyl boronic acid to introduce a new carbon substituent at this position.
Key components and typical conditions for such a transformation would include:
Palladium Catalyst: A variety of Pd(0) and Pd(II) catalysts can be employed, often in conjunction with phosphine (B1218219) ligands. Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with a ligand like triphenylphosphine (B44618) (PPh₃). nih.govresearchgate.net
Base: A base is required to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently used. researchgate.net
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. researchgate.net
The table below illustrates potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Boronic Acid | Expected Product |
| Phenylboronic acid | 2-Ethyl-5-phenyl-1,3,4-thiadiazole |
| 4-Methoxyphenylboronic acid | 2-Ethyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole |
| Vinylboronic acid | 2-Ethyl-5-vinyl-1,3,4-thiadiazole |
Transformations Involving the Ethyl Moiety
The ethyl group at the C-5 position of the thiadiazole ring also presents opportunities for chemical modification, primarily through reactions involving C-H bond activation. nih.govresearchgate.net The direct functionalization of sp³ C-H bonds is a rapidly developing area of organic synthesis that allows for the introduction of new functional groups without the need for pre-installed reactive handles. acs.org
One potential transformation is the oxidation of the ethyl group. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of a hydroxyl group at the α-carbon (1-(5-chloro-1,3,4-thiadiazol-2-yl)ethan-1-ol), a ketone (1-(5-chloro-1,3,4-thiadiazol-2-yl)ethan-1-one), or a carboxylic acid (5-chloro-1,3,4-thiadiazole-2-carboxylic acid).
Another avenue for modification is through radical-mediated C-H activation. nih.gov For instance, under aerobic conditions, a radical intermediate could be generated at the α-position of the ethyl group, which could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. nih.govresearchgate.net
Redox Chemistry of the Thiadiazole Ring System
The 1,3,4-thiadiazole ring itself can participate in redox reactions, although it is generally considered to be a relatively stable aromatic system. sbq.org.brnih.gov
Oxidation: Oxidation of the sulfur atom in the thiadiazole ring is possible, leading to the formation of S-oxides or S,S-dioxides. These transformations would significantly alter the electronic properties of the ring, making it even more electron-deficient. However, such oxidations often require strong oxidizing agents and may compete with oxidation of the ethyl substituent.
Reduction: The 1,3,4-thiadiazole ring can be reduced under certain conditions. For example, treatment with strong reducing agents can lead to ring cleavage. The specific products of reduction would depend on the reagents and reaction conditions employed. It has been noted that the 1,3,4-thiadiazole ring is quite stable in aqueous acidic medium but can undergo ring cleavage in the presence of a strong base. sbq.org.br
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govlibretexts.org This is a two-step process:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the C-2 position, which bears the chlorine leaving group. This addition step breaks the aromaticity of the thiadiazole ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the nitrogen and sulfur atoms of the ring.
Elimination of the Leaving Group: The aromaticity of the thiadiazole ring is restored by the elimination of the chloride ion, yielding the substituted product.
The presence of the two electron-withdrawing nitrogen atoms in the 1,3,4-thiadiazole ring is critical for stabilizing the anionic intermediate, thereby facilitating the SNAr reaction. nih.gov
Suzuki-Miyaura Cross-Coupling: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to involve three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of 2-Chloro-5-ethyl-1,3,4-thiadiazole by mapping the magnetic environments of its hydrogen and carbon nuclei.
The ¹H NMR spectrum provides detailed information about the proton environments within the ethyl substituent. For closely related N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives, the ethyl protons exhibit characteristic signals. nih.gov The methyl (CH₃) protons typically appear as a triplet around 1.27–1.33 ppm, resulting from coupling with the adjacent methylene (B1212753) protons. nih.gov The methylene (CH₂) protons are observed further downfield as a quartet in the range of 3.01–3.20 ppm, due to coupling with the methyl protons. nih.gov This distinct triplet-quartet pattern is a hallmark of an ethyl group and confirms its presence in the molecule.
Table 1: Representative ¹H NMR Data for an Ethyl-Substituted Thiadiazole Moiety
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂-CH ₃ | ~1.3 | Triplet |
| -CH ₂-CH₃ | ~3.1 | Quartet |
Data is representative of similar ethyl-thiadiazole structures. nih.gov
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In related 5-ethyl-1,3,4-thiadiazole compounds, the carbons of the ethyl group are readily identified. nih.gov The methyl carbon (-CH₃) typically resonates in the aliphatic region around 12–15 ppm, while the methylene carbon (-CH₂) appears slightly further downfield. nih.gov The two carbon atoms of the thiadiazole ring are the most deshielded due to the influence of the electronegative nitrogen and sulfur atoms, with their signals appearing significantly downfield, often in the range of 168-175 ppm. nih.govbmrb.io
Table 2: Representative ¹³C NMR Data for an Ethyl-Thiadiazole Framework
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-C H₃ | ~12-15 |
| -C H₂-CH₃ | ~25 |
| C -Cl (Thiadiazole Ring) | ~173 |
| C -Ethyl (Thiadiazole Ring) | ~168 |
Data is based on analogous structures like 2-Amino-5-ethyl-1,3,4-thiadiazole (B82430) and N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. nih.govbmrb.io
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental for unambiguously assigning proton and carbon signals.
HSQC correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the methylene proton signal (~3.1 ppm) with the methylene carbon signal (~25 ppm), and another cross-peak linking the methyl proton signal (~1.3 ppm) to the methyl carbon signal (~12-15 ppm). This confirms the direct C-H bonds within the ethyl group.
HMBC reveals correlations between protons and carbons over two to three bonds. This technique would show a correlation from the methylene protons (~3.1 ppm) to the thiadiazole ring carbon to which the ethyl group is attached (~168 ppm), confirming the connectivity between the ethyl group and the heterocyclic ring.
Studies on related substituted 1,3,4-thiadiazoles have successfully used these 2D NMR methods to confirm structural assignments. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their vibrational modes. The IR spectra of related 1,3,4-thiadiazole (B1197879) derivatives show characteristic absorption bands. nih.govdergipark.org.tr Key vibrations for this compound would include:
C-H stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2900–3000 cm⁻¹ region. dergipark.org.tr
C=N stretching: The stretching vibration of the carbon-nitrogen double bond within the thiadiazole ring typically appears in the 1600–1700 cm⁻¹ range. nih.govdergipark.org.tr
C-S stretching: The carbon-sulfur bond vibration within the ring is usually found in the 700–800 cm⁻¹ region. dergipark.org.tr
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bond, which may be weak in the IR spectrum. researchgate.net
Table 3: Expected IR Absorption Regions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aliphatic C-H stretch | 2900–3000 |
| C=N stretch (ring) | 1600–1700 |
| C-S stretch (ring) | 700–800 |
| C-Cl stretch | 600–800 |
Regions are based on data from analogous thiadiazole structures. nih.govdergipark.org.tr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. The molecular formula of this compound is C₄H₅ClN₂S, corresponding to a molecular weight of approximately 148.61 g/mol . biosynth.compharmaffiliates.com
The mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum should display two peaks for the molecular ion: one for [C₄H₅³⁵ClN₂S]⁺ and another, about one-third the intensity, at two mass units higher for [C₄H₅³⁷ClN₂S]⁺.
Fragmentation of 1,2,3-thiadiazoles often involves the loss of a stable dinitrogen molecule (N₂). nih.gov A similar fragmentation pathway could be proposed for the 1,3,4-thiadiazole isomer, providing clues about the ring structure.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related 1,3,4-thiadiazole derivatives reveals common structural features. mdpi.commdpi.comnih.gov
These studies consistently show that the 1,3,4-thiadiazole ring is planar. mdpi.comnih.gov An XRD analysis of this compound would confirm the planarity of its heterocyclic core and provide exact measurements for the C-S, C=N, C-C, and C-Cl bond lengths and the internal angles of the ring. Such data is crucial for understanding the electronic properties and steric profile of the molecule. mdpi.com
Crystallographic Analysis and Disorder Refinement Strategies
Detailed single-crystal X-ray diffraction data for this compound is not extensively available in public scientific literature. However, crystallographic analysis of related heterocyclic compounds, such as 2-Chloro-5-chloromethyl-1,3-thiazole, provides insight into the general procedures that would be applied. nih.gov
For a definitive structural elucidation, a single crystal of the compound would be grown and subjected to X-ray diffraction. The resulting data would allow for the determination of its crystal system, space group, and unit cell dimensions. For a related compound, 2-Chloro-5-chloromethyl-1,3-thiazole, a monoclinic crystal system was observed with unit cell parameters of a = 4.2430 (8) Å, b = 17.151 (3) Å, c = 9.1640 (18) Å, and β = 96.82 (3)°. nih.gov
Refinement of the crystal structure is a critical step to achieve an accurate molecular model. This process involves minimizing the difference between observed and calculated structure factors. In the analysis of the related thiazole (B1198619), refinement of F² was performed against all reflections. nih.gov Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model. nih.gov Key indicators of a successful refinement include the R-factor (R1) and weighted R-factor (wR2). For the analogous thiazole, the final R1 value was 0.043 for observed reflections, and the wR2 value was 0.151 for all data. nih.gov
Disorder in the crystal structure, where an atom or a group of atoms occupies multiple positions, can present a challenge. For the ethyl group in this compound, rotational disorder is a possibility that would require specific refinement strategies, such as modeling the disordered group over two or more positions with refined occupancy factors.
Interactive Table: Crystallographic Data for an Analogous Thiazole Compound
| Parameter | Value |
| Compound | 2-Chloro-5-chloromethyl-1,3-thiazole |
| Empirical Formula | C₄H₃Cl₂NS |
| Crystal System | Monoclinic |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| R1 [F² > 2σ(F²)] | 0.043 |
| wR(F²) (all data) | 0.151 |
| Data sourced from a study on a related thiazole compound as a procedural example. nih.gov |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of and quantifying thiadiazole derivatives. researchgate.net While specific, published HPLC methods for this compound are not detailed in the available literature, methods developed for structurally similar compounds can be described to illustrate the common approaches.
For the analysis of thiadiazoles, reverse-phase HPLC with UV detection is a common and effective method. researchgate.net A typical system would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The components are separated based on their differential partitioning between the mobile and stationary phases.
Method development would involve optimizing several parameters:
Mobile Phase Composition: The ratio of aqueous buffer to organic solvent is adjusted to achieve adequate retention and separation of the main compound from any impurities.
Flow Rate: This affects the analysis time and separation efficiency.
Column Temperature: Controlling the column temperature can improve peak shape and reproducibility.
Detection Wavelength: The UV detector wavelength is set to the absorbance maximum of the thiadiazole ring to ensure high sensitivity.
For instance, a validated HPLC-UV method for a different thiadiazole derivative, 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, involved protein precipitation with acetonitrile followed by chromatographic analysis. researchgate.net Such a method would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for purity assessment. While the exact parameters would need to be empirically determined for this compound, the fundamental principles of reverse-phase HPLC would apply.
Interactive Table: General Parameters for HPLC Analysis of Thiadiazoles
| Parameter | Typical Condition/System | Purpose |
| Technique | Reverse-Phase HPLC | Separates compounds based on polarity. |
| Stationary Phase | C18 Column | Common non-polar phase for retaining analytes. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes compounds from the column. |
| Detection | UV Spectrophotometry | Quantifies the compound based on light absorbance. |
| Application | Purity testing, quantification, separation. | To ensure quality and isolate the compound. |
| This table represents a generalized approach based on methods for related thiadiazole compounds. researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and geometry of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netscielo.br Such calculations typically use specific basis sets, like 6-311++g(2d,2p), to achieve a balance between accuracy and computational cost. scielo.br
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)
The electronic properties of 1,3,4-thiadiazole derivatives have been explored to understand their reactivity and potential as pharmacophores. acs.org Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scielo.br
For instance, studies on compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have detailed these electronic parameters. acs.org The analysis of the Molecular Electrostatic Potential (MESP) map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net In the 1,3,4-thiadiazole ring, the nitrogen atoms typically represent electronegative regions, making them potential sites for hydrogen bond acceptance in biological systems.
Table 1: Representative Frontier Molecular Orbital Energies for a 1,3,4-Thiadiazole Derivative
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Note: This data is for a structurally related compound and is presented for illustrative purposes. acs.org
Conformational Analysis and Tautomerism Studies
Conformational analysis for 2-Chloro-5-ethyl-1,3,4-thiadiazole would primarily involve the rotation around the single bond connecting the ethyl group to the thiadiazole ring. Such studies, often performed using DFT, help identify the most stable (lowest energy) conformation of the molecule. scielo.br
Tautomerism is a significant consideration for 1,3,4-thiadiazoles substituted with groups containing labile protons, such as amino (-NH2) or mercapto (-SH) groups. researchgate.netjmchemsci.com For example, 2,5-dimercapto-1,3,4-thiadiazole can exist in thiol-thione tautomeric forms, and quantum chemical calculations have been used to determine the relative stability of these forms. researchgate.net However, for this compound, which lacks such protons, this type of tautomerism is not a relevant consideration. The molecule is expected to exist predominantly in the form depicted by its name.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For novel therapeutic agents, MD simulations are often performed to complement molecular docking studies. nih.govnih.govresearchgate.net After docking a ligand into a protein's active site, an MD simulation can assess the stability of the ligand-protein complex, revealing how the interactions evolve over a period of nanoseconds. nih.gov
While no specific MD simulations for this compound are reported, studies on other 1,3,4-thiadiazole derivatives have used this technique to confirm the stability of binding modes predicted by docking and to analyze the dynamic behavior of the ligand within the binding pocket of targets like the SHP2 protein. nih.govnih.gov These simulations provide insights into the flexibility of the ligand and the protein and help to validate the key interactions responsible for binding affinity.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govresearchgate.net It is extensively applied in drug discovery to screen virtual libraries of compounds against a specific protein target. Numerous studies have demonstrated the utility of the 1,3,4-thiadiazole scaffold in designing inhibitors for various enzymes. mdpi.comtandfonline.comdovepress.com
Derivatives of 1,3,4-thiadiazole have been docked into the active sites of several important biological targets, including:
Dihydrofolate Reductase (DHFR): A target for anticancer and antimicrobial agents. nih.govdovepress.com
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy. mdpi.com
SHP2: An allosteric target for cancer treatment. nih.gov
Table 2: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives
| Derivative Class | Protein Target | Key Interactions Noted |
|---|---|---|
| Pyridine-bearing 1,3,4-thiadiazoles | EGFR Tyrosine Kinase | Binding site established, specific interactions not detailed. mdpi.com |
| Thiophene-bearing 1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) | Interactions with key residues in the active site. dovepress.com |
Structure-Property Relationship Modeling
Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its physical properties or biological activity. acs.orgnih.gov These models are valuable for predicting the characteristics of new compounds and for guiding the design of molecules with desired properties.
For the 1,3,4-thiadiazole class, SAR studies have been crucial in optimizing their biological activity. For example, in a series of antituberculosis agents, the nature of the substituents at the 2- and 5-positions of the thiadiazole ring was found to be critical for activity. acs.orgnih.gov Such studies often use computational methods like the Electronic-Topological Method (ETM) to identify the specific structural fragments (pharmacophores) responsible for activity and those that are detrimental (anti-pharmacophores). acs.org The mesoionic character of the 1,3,4-thiadiazole ring is often cited as a favorable property, allowing derivatives to cross cellular membranes and interact effectively with biological targets. tandfonline.com
While a specific QSPR or SAR model centered on this compound has not been published, it would be a candidate for inclusion in a larger dataset of thiadiazole derivatives to build such predictive models. The electronic influence of the chlorine atom and the steric/hydrophobic contribution of the ethyl group would be key descriptors in any such model.
Structure Activity Relationship Sar Studies and Biological Potential
General Overview of Pharmacological Relevance of Thiadiazoles
The 1,3,4-thiadiazole (B1197879) nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a common feature in a variety of pharmacologically active agents. nih.gov Its significance stems from its bioisosteric relationship with other key structures in medicinal chemistry, such as oxadiazoles (B1248032) and thiazoles. nih.gov The presence of the =N-C-S- moiety and the strong aromaticity of the ring are believed to contribute to the biological activities and in vivo stability of these compounds. rsc.org
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including:
Antimicrobial: Exhibiting activity against bacteria, fungi, and mycobacteria. nih.govmdpi.comjournal-jop.org
Anticancer: Showing promise as antitumor agents. mdpi.commdpi.commdpi.com
Anti-inflammatory and Analgesic: Possessing pain-relieving and anti-inflammatory properties. nih.govresearchgate.net
Anticonvulsant: Acting as agents to prevent or reduce the severity of seizures. mdpi.comnih.govfrontiersin.org
Antiviral: Demonstrating activity against various viruses. mdpi.comnih.gov
Carbonic Anhydrase Inhibition: Acting as inhibitors of carbonic anhydrase, with applications as diuretics. mdpi.comgavinpublishers.com
The wide-ranging therapeutic potential of the 1,3,4-thiadiazole core has made it a privileged structure in drug discovery and development. nih.govnih.gov
Design Principles for Modulating Biological Activity in 2-Chloro-5-ethyl-1,3,4-thiadiazole Derivatives
The biological activity of this compound derivatives can be systematically modulated by altering the substituents at various positions of the thiadiazole ring. The design principles revolve around understanding the impact of these modifications on the molecule's interaction with biological targets.
Impact of Substituents at the C-2 Position on Activity
The C-2 position of the 1,3,4-thiadiazole ring is a key site for chemical modification to influence biological activity. The introduction of different functional groups at this position can significantly alter the pharmacological profile of the resulting derivatives.
For instance, the synthesis of 2-arylamino-5-aryl-1,3,4-thiadiazoles has shown that the nature of the substituent on the arylamino ring at the C-2 position is critical for selectivity against different cancer cell lines. researchgate.net Similarly, in a series of 5-nitroimidazole-based 1,3,4-thiadiazoles, modifications at the C-2 position with various alkylthio, alkylsulfinyl, and alkylsulfonyl groups dramatically impacted their antibacterial activity against Helicobacter pylori. researchgate.net Specifically, the 2-ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole was identified as a highly potent compound. researchgate.net
Furthermore, the introduction of an amino group at the C-2 position has been a common strategy to generate compounds with significant antimicrobial properties. nih.gov The reactivity of this amino group allows for further derivatization, providing a scaffold for creating a diverse library of potentially active molecules. nih.gov Studies on 2-amino-5-substituted-1,3,4-thiadiazoles have revealed that the nature of the substituent at the C-5 position, in conjunction with the C-2 amino group, plays a crucial role in determining the antimicrobial spectrum and potency. nih.gov
Influence of the Ethyl Moiety on SAR
In a study of 2-amino-5-substituted-1,3,4-thiadiazoles, it was observed that the substitution pattern on the amine group had a significant effect on antibacterial activity, with the order of decreasing activity being methyl > ethyl > phenyl. nih.gov This suggests that smaller alkyl groups like ethyl at this position can be favorable for certain biological activities.
The presence of an ethyl group can also impact the reactivity of the thiadiazole ring itself. The electron-donating nature of the ethyl group can influence the electron density of the heterocyclic system, which in turn affects its interaction with electrophiles and nucleophiles. chemicalbook.com
Role of the Chloro Substituent in Activity and Reactivity Balance
The chloro substituent at the C-2 position of this compound plays a dual role in influencing both the biological activity and the chemical reactivity of the molecule. Halogen atoms, like chlorine, are known to modulate the electronic and lipophilic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profiles.
The presence of a chloro group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and reach its target site. nih.gov In several studies on 1,3,4-thiadiazole derivatives, the introduction of a chloro substituent has been associated with increased antimicrobial activity. gavinpublishers.comnih.gov For example, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed enhanced antibacterial activity, particularly against Gram-positive bacteria. nih.gov
From a reactivity standpoint, the chloro group at the C-2 position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity is a key feature in the synthetic utility of this compound, allowing for the facile introduction of a wide range of functional groups to generate diverse libraries of new compounds for biological screening. nih.gov For example, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acetamide (B32628) serves as a versatile intermediate for further chemical transformations. nih.gov
Investigation of Diverse Biological Activities
Building upon the foundational understanding of the 1,3,4-thiadiazole scaffold, research has delved into the specific biological activities of its derivatives, with a significant focus on their antimicrobial properties.
Antimicrobial Efficacy (Antibacterial, Antifungal)
The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of potent antimicrobial agents. nih.govmdpi.comjournal-jop.org The antimicrobial activity of these derivatives is often attributed to the toxophoric –N=C–S– moiety within the heterocyclic ring. nih.gov Numerous studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives against a wide range of bacterial and fungal pathogens.
The antimicrobial spectrum and potency of these compounds are highly dependent on the nature and position of the substituents on the thiadiazole ring. For instance, the introduction of halogen atoms, such as chlorine or fluorine, to the phenyl ring of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, the presence of oxygenated substituents on the phenyl ring tends to impart greater antifungal activity. nih.gov
One study highlighted that tris-2,5-disubstituted 1,3,4-thiadiazole derivatives exhibited good antibacterial activity against both Gram-positive (e.g., Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae), as well as antifungal activity against Aspergillus fumigatus and Candida albicans. nih.gov Another series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives also displayed good antibacterial and antifungal properties. researchgate.net
The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives has been investigated, revealing that they can disrupt cell wall biogenesis, leading to morphological abnormalities and cell lysis. nih.gov Specifically, one derivative was found to interfere with the proper distribution of chitin (B13524) and β(1→3) glucan in the fungal cell wall. nih.gov
The following table summarizes the antimicrobial activity of selected 1,3,4-thiadiazole derivatives from various studies.
| Compound Type | Target Organism(s) | Key Findings |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Halogenated derivatives showed enhanced antibacterial activity, while oxygenated substituents conferred better antifungal activity. nih.gov |
| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria, A. fumigatus, C. albicans | Demonstrated broad-spectrum antimicrobial activity. nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | Disrupted fungal cell wall biogenesis. nih.govnih.gov |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives | Bacteria and Fungi | Showed good fungicidal activity. researchgate.net |
| Indole derivatives with 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Possessed a broad spectrum of activity. nih.gov |
Anticancer and Cytotoxic Potential
The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents. nih.govnih.govnih.gov Its structural similarity to pyrimidine (B1678525) allows it to act as a bioisostere, potentially interfering with nucleic acid synthesis and other cellular processes vital for cancer cell proliferation. nih.gov
The anticancer activity of 1,3,4-thiadiazole derivatives is attributed to their interaction with various cellular targets and pathways. A key mechanism is the interference with DNA replication processes, stemming from their structural analogy to pyrimidines. nih.gov Furthermore, these compounds have been shown to target the cell cycle machinery. For example, certain derivatives induce cell cycle arrest at the S and G2/M phases. nih.govscispace.com This is often achieved by inhibiting key regulatory proteins like Cyclin-Dependent Kinases (CDKs), with some derivatives identified as potential CDK1 inhibitors. rsc.org Another significant pathway involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, essential for mitosis, leading to cell cycle arrest at the G2/M phase. nih.gov
A primary mechanism through which 1,3,4-thiadiazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govscispace.com Studies on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), have demonstrated that treatment with these compounds leads to cell cycle arrest. nih.govscispace.com This is accompanied by a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and elevated levels of caspase 9, a key initiator of the apoptotic cascade. nih.govscispace.com Some derivatives have also been found to activate effector caspases like caspase-3 and caspase-8. rsc.org The modulation of the cell cycle is further evidenced by a decrease in the regulatory protein cyclin D1 and an increase in CDK inhibitors such as Cip1/p21 and Kip1/p27. rsc.org
| Derivative | Cell Line(s) | Observed Effect |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (4e, 4i) | HepG2, MCF-7 | Cell cycle arrest at S and G2/M phases; Increased Bax/Bcl-2 ratio; Increased caspase 9 levels. nih.govscispace.com |
| 1,3,4-thiadiazole derivative (19) | MCF-7 | Cell cycle arrest at G2/M; CDK1 inhibition; Increased early apoptosis and necrosis. rsc.org |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole–chalcones | DU-145 | G0/G1 phase arrest; Activation of caspase-3 and -8; Decreased cyclin D1; Increased Cip1/p21 and Kip1/p27. rsc.org |
Central Nervous System (CNS) Activities
The versatile 1,3,4-thiadiazole nucleus has also been explored for its potential in treating central nervous system disorders, particularly epilepsy. nih.govfrontiersin.org
Derivatives of 1,3,4-thiadiazole have demonstrated significant anticonvulsant properties in various preclinical models. nih.govfrontiersin.org The primary proposed mechanism for this activity is the enhancement of GABAergic inhibition. nih.govfrontiersin.org These compounds are thought to act on the GABA-A receptor, facilitating the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, which in turn prevents excessive neuronal firing. nih.govfrontiersin.org Structure-activity relationship studies have indicated that the presence of an electron-withdrawing group on the thiadiazole ring can enhance anticonvulsant potency. nih.govfrontiersin.org Furthermore, some derivatives have shown efficacy in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, suggesting a broad spectrum of antiepileptic activity. nih.gov Research also points to other potential mechanisms, such as the binding to voltage-gated sodium channels (VGSCs) and the benzodiazepine (B76468) (BZD) binding site, similar to established antiepileptic drugs. nih.gov The lipophilic nature of the thiadiazole ring is considered crucial for its ability to cross the blood-brain barrier and exert its effects within the CNS. nih.gov
Anti-inflammatory Properties
The 1,3,4-thiadiazole nucleus is a recognized scaffold for the development of anti-inflammatory agents. jocpr.comresearchgate.net Derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). jocpr.com For example, the compound 5-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)benzene-1,2,3-triol demonstrated anti-inflammatory activity by inhibiting these enzymes in RAW 264.7 macrophage cells. jocpr.com In vivo studies using carrageenan-induced paw edema and cotton pellet granuloma models have further confirmed the anti-inflammatory potential of thiadiazole derivatives. jocpr.com
A series of 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives has also been synthesized and screened for in vivo anti-inflammatory activity, with some compounds showing promising results compared to the standard drug, diclofenac (B195802) sodium. researchgate.net The mechanism of action for some thiadiazole-based anti-inflammatory agents involves the inhibition of protein denaturation. For instance, several 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives exhibited significant, concentration-dependent inhibition of protein denaturation. nih.gov
Table 1: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Test Model | Key Findings | Reference |
|---|---|---|---|
| 5-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)benzene-1,2,3-triol | COX/LOX inhibition, Carrageenan-induced paw edema | Showed anti-inflammatory activity in both in vitro and in vivo models. | jocpr.com |
| 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives | Carrageenan-induced paw edema | Manifested promising activity compared to diclofenac sodium. | researchgate.net |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Protein denaturation inhibition | Demonstrated strong, concentration-dependent anti-inflammatory action. | nih.gov |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)
Derivatives of 1,3,4-thiadiazole have been extensively studied as carbonic anhydrase (CA) inhibitors. nih.govnih.gov A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides displayed potent and selective inhibition of the mitochondrial CA isozymes VA and VB over the cytosolic (CA I and II) and membrane-associated (CA IV) forms. nih.gov These compounds exhibited low nanomolar inhibition constants against hCA VA and hCA VB, with high selectivity ratios for inhibiting these mitochondrial enzymes over CA II. nih.gov This makes them the first reported selective CA VA/VB inhibitors. nih.gov
Furthermore, 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized as selective hCA II inhibitors with potential neuroprotective effects, highlighting the therapeutic potential of targeting this enzyme in the central nervous system. nih.gov
Antiparasitic Activities (e.g., Anti-Helicobacter pylori, Antileishmanial)
The 1,3,4-thiadiazole scaffold has been incorporated into novel hybrid molecules with significant anti-Helicobacter pylori activity. nih.gov Specifically, 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives with various alkylthio side chains at the C-2 position have shown promise. nih.govresearchgate.net The structure-activity relationship studies revealed that the nature of the C-5 attached nitroheterocyclic ring (such as 5-nitrofuran and 5-nitroimidazole) and the alkylthio side chain at the C-2 position significantly influence the inhibitory activity against H. pylori. nih.govresearchgate.net One notable compound, bearing a 1-methyl-5-nitroimidazole (B135252) moiety at C-5 and an α-methylbenzylthio side chain at C-2, demonstrated strong inhibition of metronidazole-resistant H. pylori isolates. nih.gov
In addition to their anti-H. pylori potential, 1,3,4-thiadiazole derivatives have also been investigated for other antiparasitic activities, including antileishmanial effects. mdpi.com
Table 2: Anti-Helicobacter pylori Activity of 5-(nitroaryl)-1,3,4-thiadiazole Derivatives
| Compound Moiety | Key Structural Features | Activity | Reference |
|---|---|---|---|
| 5-(5-nitroaryl)-1,3,4-thiadiazole | Varied alkylthio side chains at C-2 | Moderate to strong inhibitory response against H. pylori. | nih.govresearchgate.net |
| 5-(1-methyl-5-nitroimidazole)-2-(α-methylbenzylthio)-1,3,4-thiadiazole | 1-methyl-5-nitroimidazole at C-5, α-methylbenzylthio at C-2 | Strong inhibition of metronidazole-resistant H. pylori. | nih.gov |
| 5-(nitroaryl)-1,3,4-thiadiazole with sulfur-containing alkyl side chain | 2-[2-(ethylsulfonyl)ethylthio]- side chain | Potent activity against clinical isolates of H. pylori. | nih.gov |
Antioxidant Activities
Numerous 1,3,4-thiadiazole derivatives have been synthesized and screened for their antioxidant properties. researchgate.netderpharmachemica.comresearchgate.net These compounds often exhibit their antioxidant effects through mechanisms like scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and nitric oxide radicals. derpharmachemica.comresearchgate.net
A novel series of 5-substituted-1,3,4-thiadiazole-2-thiols was designed with the expectation that structural modifications at the 5-position, linked to a fixed antioxidant thiol group at the 2-position, would lead to potent antioxidant activity. researchgate.net Indeed, several compounds in this series demonstrated very high antioxidant activities in both the ABTS and DPPH assays, identifying them as promising lead compounds for further development. researchgate.net
Bioisosteric Replacements and Their Effects on SAR
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and biological properties of a lead compound. In the context of 1,3,4-thiadiazole derivatives, this approach has been applied to modulate their structure-activity relationships (SAR).
For instance, in the development of anticonvulsant agents, novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized. researchgate.net Within this series, the substitution at the amino group was varied. The replacement of a hydrogen atom with a methyl group, and subsequently an ethyl group, had a significant impact on the anticonvulsant activity. The N-ethyl derivative, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was found to be the most active compound in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. researchgate.net However, replacing the ethyl group with a larger phenyl group led to a loss of activity. researchgate.net This demonstrates the sensitivity of the biological activity to the nature of the substituent at this position.
Applications in Advanced Materials Science
Incorporation into Polymeric Systems
The functionalization of polymers with heterocyclic moieties like 1,3,4-thiadiazole (B1197879) can impart unique properties to the resulting materials. While direct studies on the incorporation of 2-Chloro-5-ethyl-1,3,4-thiadiazole into polymeric systems are not extensively documented, the reactivity of the chloro group suggests its potential as a key building block in polymer modification and synthesis.
One established method for incorporating thiadiazole rings into polymers involves the chemical modification of existing polymers. For instance, research has demonstrated the successful modification of poly(vinyl chloride) (PVC) through the displacement of chlorine atoms with heterocyclic moieties containing 2-amino-1,3,4-thiadiazole (B1665364) derivatives. cymitquimica.com This approach suggests that this compound could similarly be grafted onto polymers with suitable functional groups, potentially enhancing their thermal stability, chemical resistance, and biological activity.
Furthermore, the this compound moiety can be envisioned as a monomer or a precursor for the synthesis of new polymers. The presence of the reactive chlorine atom allows for various coupling reactions, which could be exploited to create novel polymer backbones. The resulting polymers could possess interesting properties for specialized applications, drawing from the inherent characteristics of the thiadiazole ring.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Synthetic Strategy | Potential Properties |
| Grafted Copolymers | Nucleophilic substitution of the chloro group with functionalized polymers (e.g., hydroxylated or aminated polymers). | Improved thermal stability, flame retardancy, antimicrobial activity. |
| Condensation Polymers | Polycondensation reactions where the thiadiazole unit acts as a monomer, reacting via its chloro group and another functional group (if introduced). | High-performance polymers with enhanced mechanical and thermal properties. |
| Side-Chain Functionalized Polymers | Attachment of the thiadiazole moiety as a pendant group to a polymer backbone. | Materials with tunable refractive index, nonlinear optical properties, or specific biological interactions. |
Optoelectronic and Photonic Device Applications
The 1,3,4-thiadiazole ring is a well-known pharmacophore and a constituent of various functional materials. Its derivatives have been investigated for their potential in optoelectronics and photonics due to their electronic and photophysical properties. Although specific data for this compound is limited, the general characteristics of the 1,3,4-thiadiazole class of compounds provide a strong indication of its potential in these advanced applications.
Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optical data storage, optical computing, and dynamic image processing. ias.ac.in The design of such molecules often involves connecting electron donor and acceptor groups through a π-conjugated bridge to create highly polarized systems. The 1,3,4-thiadiazole ring can act as an efficient electron-accepting unit in such charge-transfer systems. Theoretical and experimental studies on various 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential for second and third-order NLO applications. nih.govbohrium.com The presence of the electron-withdrawing chloro group and the electron-donating ethyl group in this compound could lead to intramolecular charge transfer, a key requirement for NLO activity.
Table 2: Comparison of Calculated Nonlinear Optical Properties of Related Heterocyclic Systems
| Compound Class | First Hyperpolarizability (β) | Potential NLO Application | Reference |
| 1,3,4-Oxadiazole Derivatives | High values reported | Second-order NLO materials | bohrium.com |
| DTS(FBTTh2)2-Based Derivatives | 13.44 × 10⁻²⁷ esu (MSTD7) | Modern NLO applications | nih.gov |
Derivatives of 1,3,4-thiadiazole and the isomeric 1,3,4-oxadiazole have been extensively studied as electron-transporting and light-emitting materials in organic light-emitting diodes (OLEDs). rsc.org These materials often exhibit good thermal stability and the ability to form stable amorphous films, which are desirable properties for OLED fabrication. The 1,3,4-thiadiazole moiety is known to facilitate electron injection and transport due to its electron-deficient nature.
Some thiazole-based fluorophores have been shown to exhibit dual-state emission, which is a valuable property for creating white organic light-emitting devices (WOLEDs). researchgate.net Furthermore, the introduction of different substituents onto the heterocyclic ring can tune the emission color. For instance, D-A-D structured fluorescent molecules employing 2,1,3-benzothiadiazole (B189464) as an acceptor have been designed as efficient red thermally activated delayed fluorescence (TADF) emitters for OLEDs. rsc.org The specific substitution pattern of this compound could lead to unique photoluminescent properties, making it a candidate for investigation as an emitter or a host material in OLED devices.
Coordination Chemistry and Metal Complex Formation
The 1,3,4-thiadiazole ring contains two nitrogen atoms that can act as potential donor sites for coordination with metal ions. The coordination chemistry of 1,3,4-thiadiazole derivatives has been a subject of significant research, with studies reporting the synthesis and characterization of numerous metal complexes. nih.govmdpi.comresearchgate.net These complexes often exhibit interesting structural features and enhanced biological activities compared to the free ligands.
While there is no specific literature on the metal complexes of this compound, the coordination behavior can be inferred from related compounds. For example, studies on 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) have shown that it can coordinate to metal ions like copper(II) through the nitrogen atoms of the thiadiazole ring. nih.gov Similarly, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been synthesized and characterized. nih.govresearchgate.net
The presence of the chloro group at the 2-position of the thiadiazole ring in this compound might influence its coordination behavior. The electron-withdrawing nature of the chlorine atom could affect the electron density on the nitrogen atoms, thereby modulating the stability and properties of the resulting metal complexes. The formation of metal complexes with this compound could lead to novel materials with potential applications in catalysis, sensing, and materials science.
Table 3: Examples of Metal Complexes with 1,3,4-Thiadiazole Derivatives
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Formula | Reference |
| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole (L) | Co(II), Ni(II), Cu(II) | Bidentate or Bridging | CuL₂(OH)₂, NiL₂Cl₂, [Co₂LCl₄]n | nih.govresearchgate.net |
| 2,5-Diamino-1,3,4-thiadiazole (L) | Cu(II), Co(II), Ni(II) | Tridentate | [ML₂]Cl₂ | mdpi.com |
| 2-Amino-5-ethyl-1,3,4-thiadiazole (AET) | Cu(II) | Monodentate (via ring N) | CuCl₂(AET)₄ | nih.gov |
The exploration of this compound in these areas of advanced materials science holds promise for the development of new functional materials with tailored properties for a wide range of technological applications. Further research is warranted to fully elucidate the potential of this versatile chemical compound.
Future Perspectives and Research Challenges
Development of Novel Therapeutic Agents
The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore, and its derivatives have been extensively studied for a wide range of biological activities. nih.govmdpi.com The presence of this heterocyclic ring is a key feature in several FDA-approved drugs. mdpi.com The 1,3,4-thiadiazole core is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids, which may allow its derivatives to interfere with DNA replication processes in cancer cells and pathogens. mdpi.com
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including:
Antimicrobial mdpi.com
Antifungal nih.govresearchgate.net
Anticancer nih.govmdpi.comresearchgate.net
Anti-inflammatory nih.gov
Antidepressant nih.gov
For instance, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown potent anticancer activity against various human cancer cell lines, including breast and liver cancer. mdpi.comnih.gov The substitution at the 2 and 5 positions of the thiadiazole ring plays a crucial role in determining the biological activity. For example, the introduction of different aryl and heterocyclic moieties has led to compounds with significant cytotoxic potential. nih.gov One study reported that a compound featuring a 4-chlorophenyl group at the 5-position and a piperazine (B1678402) moiety attached through an acetamide (B32628) linker at the 2-position exhibited high selective cytotoxicity towards cancerous cells. nih.gov
The development of novel therapeutic agents based on the 2-Chloro-5-ethyl-1,3,4-thiadiazole scaffold will likely involve the synthesis and evaluation of new analogs with diverse substituents. The goal is to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Addressing Resistance Mechanisms
A significant challenge in the treatment of infectious diseases and cancer is the development of drug resistance. sbq.org.br Pathogenic microorganisms can acquire resistance to antibiotics, and cancer cells can develop mechanisms to evade the effects of chemotherapy. nih.gov The development of new antimicrobial and anticancer agents that can overcome existing resistance mechanisms is a critical area of research.
Thiadiazole derivatives have shown promise in this regard. For example, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated significant antimicrobial activity, with some compounds showing higher potency than standard drugs. nih.gov The investigation into how these compounds exert their effects and whether they can bypass common resistance pathways is an important avenue for future research. Understanding the specific molecular targets and mechanisms of action of this compound derivatives will be crucial in designing new drugs that can effectively combat resistant strains of bacteria, fungi, and cancer cells.
Green Chemistry Approaches in Synthesis
Traditional methods for synthesizing heterocyclic compounds often involve the use of hazardous reagents, harsh reaction conditions, and organic solvents, which can have a negative environmental impact. bepls.com In recent years, there has been a significant shift towards the adoption of green chemistry principles in chemical synthesis. researchgate.net These approaches aim to develop more environmentally benign and sustainable methods that reduce waste, minimize energy consumption, and use safer chemicals. bepls.comnanobioletters.com
Several green chemistry-based methods have been developed for the synthesis of thiadiazole and thiazole (B1198619) derivatives, including:
Microwave-assisted synthesis nanobioletters.commdpi.com
Ultrasonic-mediated synthesis nanobioletters.commdpi.com
Use of recyclable catalysts bepls.commdpi.com
Solvent-free reactions bepls.com
Reactions in aqueous media bepls.com
Microwave irradiation and ultrasonication techniques have been shown to significantly reduce reaction times and improve product yields in the synthesis of thiadiazole derivatives, with yields often ranging from 75-90%. nanobioletters.com These methods are considered more eco-friendly and economical compared to conventional heating. nanobioletters.com The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, has also been explored for the eco-friendly synthesis of thiazole derivatives under ultrasonic irradiation, demonstrating high yields and the ability to be reused multiple times. mdpi.com Future research will likely focus on further optimizing these green synthetic routes for this compound and its derivatives, making their production more sustainable and cost-effective.
Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and development. Rational drug design, aided by computational methods, allows for the prediction of molecular interactions and the design of compounds with desired biological activities before their actual synthesis.
In the context of 1,3,4-thiadiazole derivatives, computational studies such as molecular docking have been used to explore the binding interactions of these compounds with their biological targets. nanobioletters.com For example, docking studies have been employed to assess the binding free energy and interaction of thiadiazole derivatives with the active sites of microbial enzymes. nanobioletters.com This information can guide the design of more potent inhibitors.
The future of designing novel therapeutic agents based on the this compound scaffold will heavily rely on a synergistic approach that combines:
Computational Modeling: To predict the binding affinity and mode of interaction of new derivatives with their targets.
Synthetic Chemistry: To synthesize the designed compounds using efficient and green methods.
Biological Evaluation: To test the synthesized compounds for their therapeutic efficacy and to validate the computational predictions.
This iterative cycle of design, synthesis, and testing will accelerate the discovery of new and more effective drugs based on the this compound structure.
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-5-ethyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization reactions. One approach involves reacting 2-amino-5-ethyl-1,3,4-thiadiazole with chloroacetyl chloride in tetrahydrofuran (THF) under ice-cooled conditions, followed by cyclization with thiourea at reflux in methanol . Another method uses phosphoric acid as a dehydrating agent to cyclize 1,4-dibenzoylthiosemicarbazide derivatives, yielding high-purity thiadiazoles . Key variables affecting yield include solvent choice (e.g., methanol vs. THF), temperature control during cyclization, and stoichiometric ratios of reactants.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C): Assigns proton and carbon environments, particularly useful for confirming substituent positions (e.g., ethyl or chloro groups) .
- X-ray diffraction: Resolves crystal packing and bond angles, as demonstrated for copper complexes of thiadiazole derivatives .
- Mass spectrometry: Validates molecular weight and fragmentation patterns, critical for purity assessment .
Q. How does the chloro substituent at position 2 influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing chloro group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. For example, in acetamide synthesis, the chloro substituent is displaced by amines or thiols under mild conditions (e.g., THF with triethylamine as a base) . Reaction kinetics can be monitored via HPLC or TLC to optimize substitution efficiency.
Advanced Research Questions
Q. What thermodynamic insights explain the stability of this compound compared to its methyl-substituted analogs?
Methodological Answer: Combustion calorimetry and computational studies (G3(MP2)//B3LYP) reveal that alkyl substituents like ethyl groups increase thermodynamic stability by reducing ring strain. The standard molar enthalpy of formation (ΔfH°(g)) for 2-amino-5-ethyl-1,3,4-thiadiazole is higher than its methyl analog due to enhanced hyperconjugation and steric shielding . Gibbs energy calculations further confirm greater stability in the crystalline phase .
Q. What molecular mechanisms underlie the anticancer activity of thiadiazole derivatives?
Methodological Answer: Thiadiazoles inhibit kinase pathways (e.g., ERK) by competitively binding ATP pockets, as shown in A549 lung carcinoma cells. For example, FABT (a thiadiazole derivative) induces G1/S cell cycle arrest via p21 upregulation and downregulates cyclin D1 . Mechanistic studies require Western blotting, flow cytometry, and siRNA knockdowns to validate target pathways.
Q. How do coordination complexes of this compound enhance its functional applications?
Methodological Answer: The nitrogen and sulfur atoms in the thiadiazole ring act as ligands for transition metals. A tetrakis-copper(II) complex ([CuL₄Cl]Cl) exhibits distorted square pyramidal geometry, confirmed by X-ray crystallography. Such complexes are studied for catalytic or antimicrobial properties via DFT simulations and agar diffusion assays .
Q. What computational strategies predict electronic properties and tautomeric behavior?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level accurately predicts bond lengths, angles, and tautomer stability. For example, the thione-thiol tautomer equilibrium is influenced by solvent polarity, modeled using COSMO solvation in DMSO or water . TD-DFT further correlates fluorescence properties with conjugation length in styryl-substituted analogs .
Q. Can this compound serve as a corrosion inhibitor, and what experimental protocols validate this?
Methodological Answer: Thiadiazoles inhibit metal corrosion via adsorption on surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) and polarization curves in NaCl or HCl solutions quantify inhibition efficiency (>80% for 2-amino-5-ethylthio derivatives). Surface analysis (SEM/EDS) confirms film composition .
Q. How do conjugated double bonds in thiadiazole derivatives affect fluorescence properties?
Methodological Answer: Styryl-substituted derivatives (e.g., MPST, HPST) exhibit red-shifted emission (390–550 nm) due to extended π-conjugation. Fluorescence quantum yields are measured using integrating spheres, with excitation/emission spectra compared to non-conjugated analogs (e.g., HPPT) .
Q. What analytical methods quantify residues of thiadiazole derivatives in environmental samples?
Methodological Answer: Alkaline hydrolysis converts thiadiazole-zinc complexes to 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), quantified via HPLC-DAD at 254 nm. Validation includes spike-recovery tests (90–110%) in soil/water matrices and LOQs <0.05 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
